molecular formula C10H20O3 B14561412 Ethyl 3-ethyl-3-hydroxy-2-methylpentanoate CAS No. 61841-01-8

Ethyl 3-ethyl-3-hydroxy-2-methylpentanoate

Cat. No.: B14561412
CAS No.: 61841-01-8
M. Wt: 188.26 g/mol
InChI Key: PQUCOSUIKHCRFD-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-3-hydroxy-2-methylpentanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound has a molecular formula of C10H20O3 and is characterized by its unique structure, which includes an ethyl group, a hydroxy group, and a methylpentanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-3-hydroxy-2-methylpentanoate can be achieved through various methods. One common approach involves the esterification of 3-ethyl-3-hydroxy-2-methylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-3-hydroxy-2-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-ethyl-3-oxo-2-methylpentanoic acid.

    Reduction: Formation of 3-ethyl-3-hydroxy-2-methylpentanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 3-ethyl-3-hydroxy-2-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-3-hydroxy-2-methylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may have biological activity.

Comparison with Similar Compounds

Ethyl 3-ethyl-3-hydroxy-2-methylpentanoate can be compared with other similar esters:

    Ethyl 2-hydroxy-3-methylbutanoate: Similar structure but with a different substitution pattern.

    Ethyl 3-hydroxy-2-methylpentanoate: Lacks the additional ethyl group.

    Ethyl 2-hydroxy-4-methylpentanoate: Different position of the hydroxy group.

These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

61841-01-8

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

ethyl 3-ethyl-3-hydroxy-2-methylpentanoate

InChI

InChI=1S/C10H20O3/c1-5-10(12,6-2)8(4)9(11)13-7-3/h8,12H,5-7H2,1-4H3

InChI Key

PQUCOSUIKHCRFD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)C(=O)OCC)O

Origin of Product

United States

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